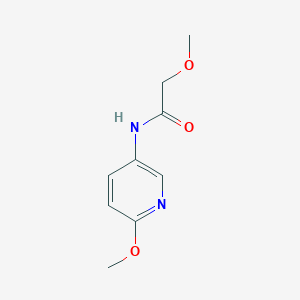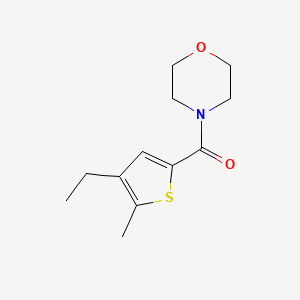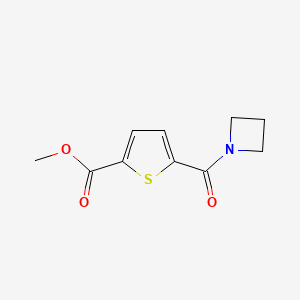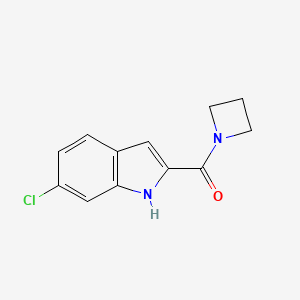
2-(3-fluorophenyl)-N-(1-methyl-2-oxopyrrolidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-fluorophenyl)-N-(1-methyl-2-oxopyrrolidin-3-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as FPhPA and belongs to the class of pyrrolidinones.
Wirkmechanismus
The mechanism of action of 2-(3-fluorophenyl)-N-(1-methyl-2-oxopyrrolidin-3-yl)acetamide is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or the formation of amyloid plaques in the brain. Further studies are needed to elucidate the exact mechanism of action of FPhPA.
Biochemical and Physiological Effects
Studies have shown that 2-(3-fluorophenyl)-N-(1-methyl-2-oxopyrrolidin-3-yl)acetamide has a range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the formation of amyloid plaques in the brain, and reduce inflammation. Additionally, FPhPA has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-(3-fluorophenyl)-N-(1-methyl-2-oxopyrrolidin-3-yl)acetamide in lab experiments is its high potency and selectivity. The compound has been shown to have activity against certain cancer cell lines at low concentrations, making it a promising candidate for further drug development. However, one limitation of using FPhPA in lab experiments is its relatively low solubility, which may impact its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 2-(3-fluorophenyl)-N-(1-methyl-2-oxopyrrolidin-3-yl)acetamide. One area of focus is in the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of FPhPA and to explore its potential as an anti-cancer and neuroprotective agent. Finally, more research is needed to evaluate the safety and efficacy of the compound in preclinical and clinical trials.
Synthesemethoden
The synthesis of 2-(3-fluorophenyl)-N-(1-methyl-2-oxopyrrolidin-3-yl)acetamide involves the reaction between 3-fluoroaniline and ethyl acetoacetate in the presence of a base. The resulting product is further treated with methylamine to form the desired compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-(3-fluorophenyl)-N-(1-methyl-2-oxopyrrolidin-3-yl)acetamide has been found to have potential applications in various areas of scientific research. One of the primary areas of application is in the field of drug discovery. The compound has been shown to have activity against certain cancer cell lines, and further studies are being conducted to explore its potential as an anti-cancer agent. Additionally, FPhPA has shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)-N-(1-methyl-2-oxopyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-16-6-5-11(13(16)18)15-12(17)8-9-3-2-4-10(14)7-9/h2-4,7,11H,5-6,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGIRXOIIPFZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NC(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7564623.png)

![5-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B7564645.png)


![2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B7564666.png)



![N-(2,3-dimethyl-5-sulfamoylphenyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7564714.png)

![3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7564720.png)